N-(2-butyl-2,3-dihydro-1H-pyrazol-3-ylidene)-2-chloroacetamide
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Overview
Description
N-(2-butyl-2,3-dihydro-1H-pyrazol-3-ylidene)-2-chloroacetamide is a synthetic organic compound characterized by its unique pyrazole ring structure and chloroacetamide functional group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-butyl-2,3-dihydro-1H-pyrazol-3-ylidene)-2-chloroacetamide typically involves the following steps:
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Formation of the Pyrazole Ring: : The initial step involves the cyclization of a suitable precursor, such as a hydrazine derivative, with a 1,3-diketone to form the pyrazole ring. This reaction is usually carried out under acidic or basic conditions, depending on the specific reagents used.
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Introduction of the Butyl Group: : The butyl group can be introduced via alkylation of the pyrazole ring using a butyl halide in the presence of a base, such as potassium carbonate, to facilitate the nucleophilic substitution reaction.
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Formation of the Chloroacetamide Group: : The final step involves the reaction of the butyl-substituted pyrazole with chloroacetyl chloride in the presence of a base, such as triethylamine, to form the chloroacetamide group. This reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
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Reduction: : Reduction reactions can target the chloroacetamide group, converting it to an amine derivative. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
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Substitution: : The chloroacetamide group is susceptible to nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Amines, thiols, in the presence of a base such as triethylamine.
Major Products
Oxidized Derivatives: Various oxidized forms of the pyrazole ring.
Reduced Derivatives: Amine derivatives of the chloroacetamide group.
Substituted Derivatives: New compounds formed by nucleophilic substitution at the chloroacetamide group.
Scientific Research Applications
N-(2-butyl-2,3-dihydro-1H-pyrazol-3-ylidene)-2-chloroacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N-(2-butyl-2,3-dihydro-1H-pyrazol-3-ylidene)-2-chloroacetamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The chloroacetamide group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins, thereby altering their function.
Comparison with Similar Compounds
Similar Compounds
N-(2-butyl-2,3-dihydro-1H-pyrazol-3-ylidene)-2-bromoacetamide: Similar structure but with a bromine atom instead of chlorine.
N-(2-butyl-2,3-dihydro-1H-pyrazol-3-ylidene)-2-iodoacetamide: Similar structure but with an iodine atom instead of chlorine.
N-(2-butyl-2,3-dihydro-1H-pyrazol-3-ylidene)-2-fluoroacetamide: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
N-(2-butyl-2,3-dihydro-1H-pyrazol-3-ylidene)-2-chloroacetamide is unique due to its specific combination of the butyl-substituted pyrazole ring and the chloroacetamide group, which imparts distinct chemical reactivity and biological activity compared to its analogs with different halogen atoms.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-(2-butylpyrazol-3-yl)-2-chloroacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClN3O/c1-2-3-6-13-8(4-5-11-13)12-9(14)7-10/h4-5H,2-3,6-7H2,1H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YABYFUUAITUBQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=CC=N1)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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